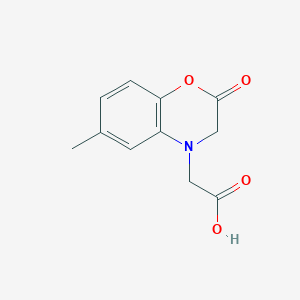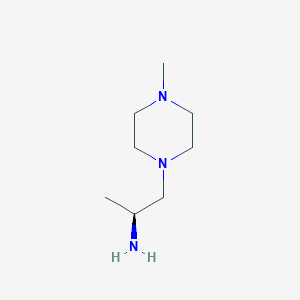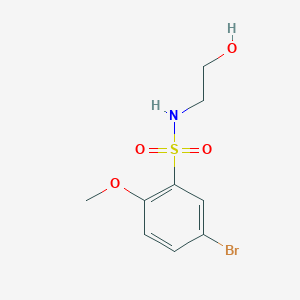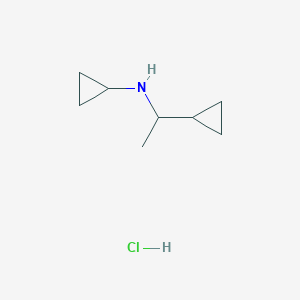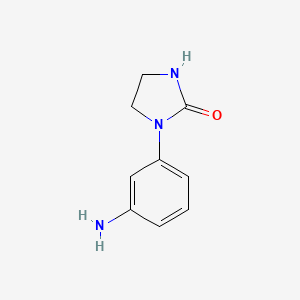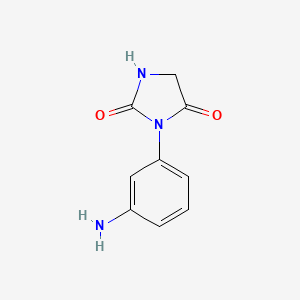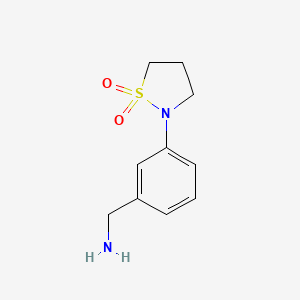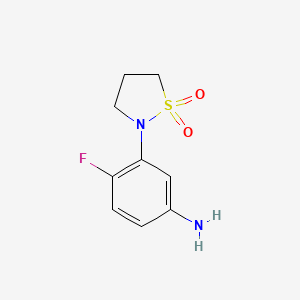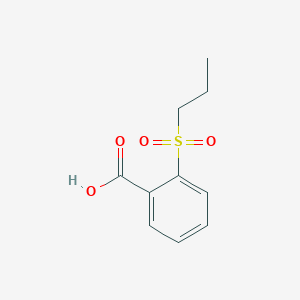
2-(Propylsulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propylsulfonyl)benzoic acid is a derivative of benzoic acid, which is a significant structural motif in drug molecules and natural products. The presence of the propylsulfonyl group in the molecule suggests potential for various chemical modifications and interactions, making it an interesting candidate for further chemical and pharmacological studies.
Synthesis Analysis
The synthesis of related benzoic acid derivatives has been explored through various methods. For instance, a Pd(II)-catalyzed meta-C–H functionalization of benzoic acid derivatives has been reported, which could potentially be applied to the synthesis of 2-(Propylsulfonyl)benzoic acid . Additionally, the synthesis of p-(di-n-propylsulfonyl)benzoic acid from carbon-14C dioxide and p-toluene-1-(ring)-14C-sulfonyl chloride has been described, which may offer insights into the synthesis of the propylsulfonyl variant .
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be complex, with potential for various non-covalent interactions. For example, the crystal structure of a related compound, 2-{[2-(phenylsulfonyl)hydrazinylidene]methyl}benzoic acid, showed intermolecular hydrogen bonds and pi-pi interactions, which could be relevant to the structure of 2-(Propylsulfonyl)benzoic acid .
Chemical Reactions Analysis
Benzoic acid derivatives can undergo a range of chemical reactions. The copper-mediated ortho C-H sulfonylation of benzoic acid derivatives with sodium sulfinates is one such reaction that could potentially be applied to 2-(Propylsulfonyl)benzoic acid to introduce different sulfonyl groups . Radical cyclization reactions have also been developed for the synthesis of arylsulfonyl compounds, which might be applicable to the synthesis of 2-(Propylsulfonyl)benzoic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Propylsulfonyl)benzoic acid would likely be influenced by the presence of the propylsulfonyl group. For instance, the electronic and molecular structure of a related compound, 2-Se-(2-methyl-2-propenyl)-1-benzoic acid, was studied using density functional theory, which could provide a basis for understanding the properties of 2-(Propylsulfonyl)benzoic acid . Theoretical studies can offer predictions on the reactivity, stability, and interactions of the molecule.
Scientific Research Applications
Synthesis Applications
- Benzoxazole Derivatives Synthesis : Propylsulfonic acid functionalized SBA-15 catalyzes the synthesis of 2-aryl benzoxazoles, highlighting its utility in organic synthesis and potentially in pharmaceutical development (Ghodsi Mohammadi Ziarani et al., 2012).
- Glycosylation Strategy : A novel type of glycosyl donor, 2-(2-Propylsulfinyl)benzyl glycoside, demonstrates its effectiveness in a latent-active glycosylation strategy, showcasing the role of propylsulfonyl derivatives in complex carbohydrate synthesis (Penghua Shu et al., 2016).
Catalysis and Environmental Applications
- Mesoporous Materials for Catalysis : Sulfonic acid-functionalized mesoporous materials, such as benzene–silica with propylsulfonic groups, exhibit high catalytic activity in esterification reactions, highlighting their potential in industrial chemical processes (Qihua Yang et al., 2005).
- Bio-Oil Upgrading : Propylsulfonic acid derivatised SBA-15 catalysts are used for the upgrading of a model pyrolysis bio-oil via acetic acid esterification, indicating their importance in biofuel production and environmental remediation efforts (J. Manayil et al., 2016).
Mechanistic Insights in Chemical Reactions
- C-H Bond Functionalization : Copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates, facilitated by an 8-aminoquinoline moiety, opens up pathways for the selective modification of complex molecules, important in drug discovery and materials science (Jidan Liu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-propylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-2-7-15(13,14)9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQFQVHUVIDQBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propylsulfonyl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


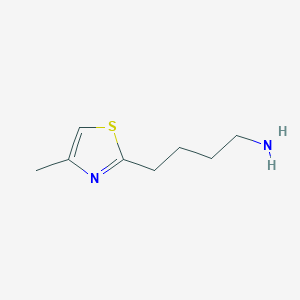
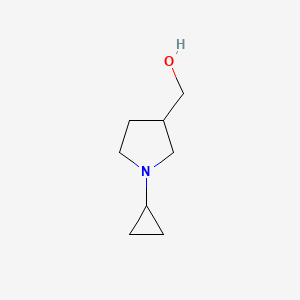
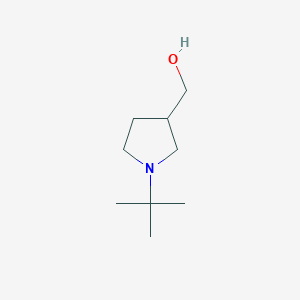

![2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-4-amine](/img/structure/B1291165.png)
